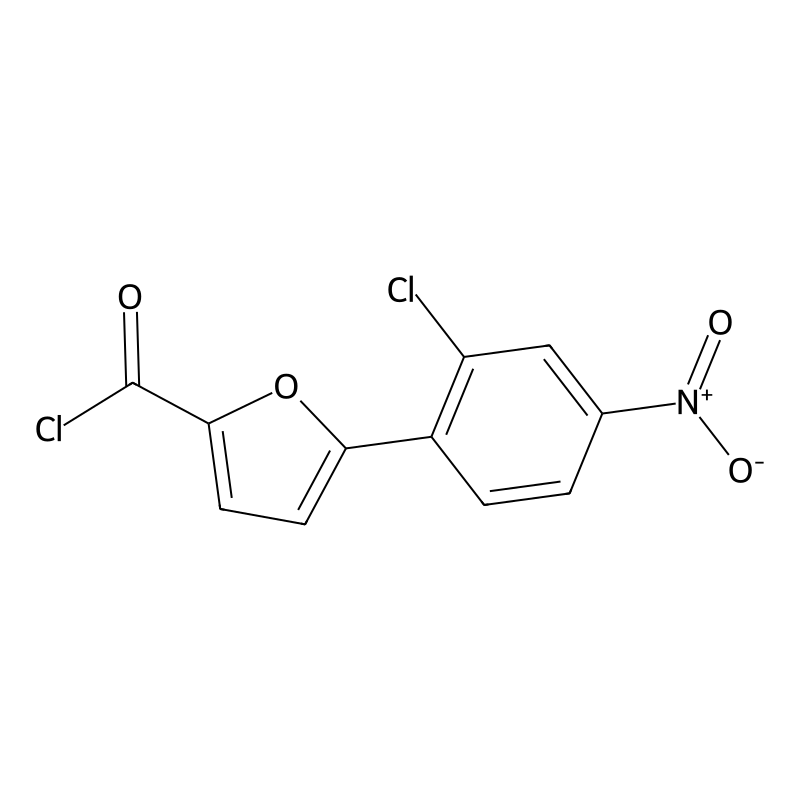

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antitubercular Drugs

“5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” has been identified as a potential component in the development of antitubercular drugs . The compound is part of a new class of furan-based inhibitors of the salicylate synthase MbtI, a Mg2±dependent enzyme that converts chorismate to salicylate, which then acts as the building block for the biosynthesis of all siderophores . The furan scaffold is particularly common in antitubercular drugs .

Anti-virulence Compounds

Synthesis of Biofuels and Polymers

This compound can be used in the synthesis of biofuels and polymers . Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes with tert-butyl hypochlorite . These derivatives are highly useful intermediates for the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) .

Characterization of Polyethoxylated Alcohols and Their Sulphates

2-Furoyl chloride, a related compound, is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . It’s plausible that “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” could have similar applications in chemical analysis.

Antimicrobial Agents

Arylfurane compounds, such as aldehydes, exhibit different biological activity (antimicrobial, anticonvulsant, anticancer, tuberculostatic, etc.), due to which they are used as medications . The presence of nitro and carbonyl groups in the investigated compounds extends possibilities of their practical usage .

Interference with Iron Homeostasis

5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This compound could potentially have similar applications.

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride has the molecular formula C11H5Cl2NO4 and a molecular weight of 286.07 g/mol. The compound features a furan ring substituted with a carbonyl chloride group and a 2-chloro-4-nitrophenyl moiety. This structure imparts unique reactivity, particularly due to the presence of both electron-withdrawing groups, which enhance its electrophilic character .

- Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of amides and esters.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or tin(II) chloride.

- Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to yield biaryl compounds.

Research indicates that 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride exhibits potential biological activities, including:

- Antimicrobial Properties: It has been investigated for its effectiveness against various microbial strains.

- Anticancer Activity: Preliminary studies suggest it may have applications in cancer treatment due to its ability to interact with cellular targets.

Synthetic Routes

The synthesis typically involves the reaction of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride under reflux conditions:

text5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid + SOCl2 → 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride + SO2 + HCl

This method is efficient for laboratory settings and can be scaled up for industrial production using continuous flow reactors to enhance yield and purity .

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride finds diverse applications:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and polymers.

- Drug Development: Its unique structure makes it valuable in pharmaceutical research, particularly in developing new drugs targeting various diseases.

- Material Science: Utilized in producing materials with specific properties, including coatings and biofuels .

Similar Compounds- 5-(4-Nitrophenyl)furan-2-carbonyl chloride

- Lacks the chloro substituent but shares similar reactivity due to the nitro group.

- 5-Nitro-2-furoyl chloride

- Does not contain the chloro substituent, affecting its reactivity profile.

- 5-(4-Chloro-2-nitrophenyl)-2-furoic acid

- Lacks the carbonyl chloride group, limiting its nucleophilic substitution reactions.

Comparison

- Lacks the chloro substituent but shares similar reactivity due to the nitro group.

- Does not contain the chloro substituent, affecting its reactivity profile.

- Lacks the carbonyl chloride group, limiting its nucleophilic substitution reactions.

The uniqueness of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride lies in its combination of functional groups that enhance its reactivity compared to similar compounds. The presence of both a nitro group and a carbonyl chloride group allows for a broader range of chemical transformations and potential applications in drug development and material science .